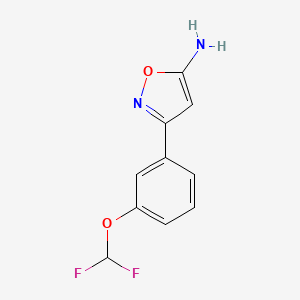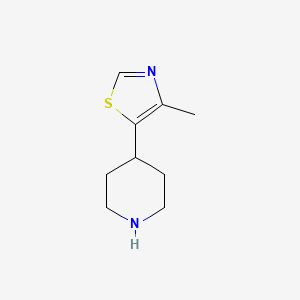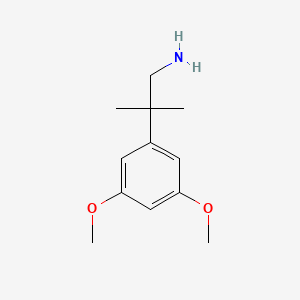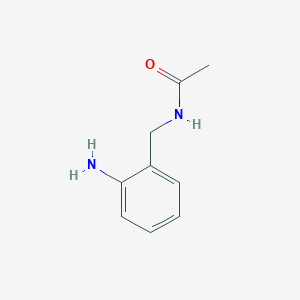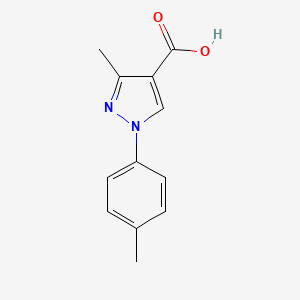![molecular formula C15H18N4O B13535737 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is a complex organic compound with a unique structure that includes an azidomethyl group, a benzyl group, and an octahydrocyclopenta[c]pyrrol-4-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one typically involves multi-step organic reactions. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the synthesis may start with the preparation of a suitable precursor, such as a 2-benzyl-1,5-dicarbonyl compound, followed by cyclization under acidic conditions to form the octahydrocyclopenta[c]pyrrol-4-one core. The azidomethyl group can be introduced through nucleophilic substitution reactions using azide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azidomethyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the azidomethyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrol-4-one derivatives.
科学研究应用
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biology: It may serve as a probe for studying biological processes, such as enzyme interactions or cellular signaling pathways.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or catalysts.
作用机制
The mechanism of action of 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful for bioconjugation and labeling studies. Additionally, the benzyl group and pyrrol-4-one core can interact with biological macromolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler nitrogen-containing heterocycle with a five-membered ring, commonly used in medicinal chemistry.
Pyrrolo[3,4-c]quinolinone: A more complex derivative with additional fused rings, known for its biological activity.
Chromeno[4,3-b]pyrrol-4(1H)-one: A related compound with a fused chromene ring, used in various synthetic and biological applications.
Uniqueness
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is unique due to its combination of an azidomethyl group, a benzyl group, and an octahydrocyclopenta[c]pyrrol-4-one core
属性
分子式 |
C15H18N4O |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
3a-(azidomethyl)-2-benzyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrol-4-one |
InChI |
InChI=1S/C15H18N4O/c16-18-17-10-15-11-19(8-12-4-2-1-3-5-12)9-13(15)6-7-14(15)20/h1-5,13H,6-11H2 |
InChI 键 |
IKHDDCOXRIGHGX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2(C1CN(C2)CC3=CC=CC=C3)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


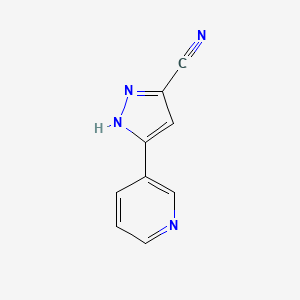


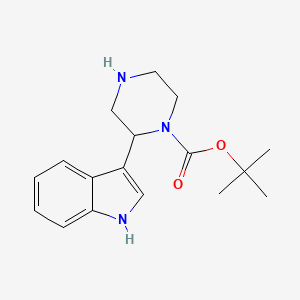
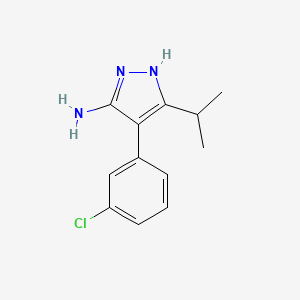
![3-[2-oxo-4-(2-pyridinyl)-1-piperazinyl]-2,6-Piperidinedione](/img/structure/B13535687.png)

![methyl3-[(3S)-piperidin-3-yl]propanoatehydrochloride](/img/structure/B13535713.png)
